Hesperidin

Descripción general

Descripción

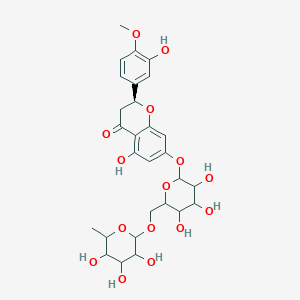

La hesperidina es un flavonoide glucósido que se encuentra predominantemente en los cítricos, como las naranjas, los limones y las limas. Fue aislada por primera vez en 1828 por el químico francés M. Lebreton de la capa interna blanca de las cáscaras de los cítricos. El nombre “hesperidina” deriva de “hesperidio”, que se refiere al fruto producido por los cítricos. La hesperidina es conocida por sus posibles beneficios para la salud, que incluyen propiedades antioxidantes, antiinflamatorias y antimicrobianas .

Mecanismo De Acción

La hesperidina ejerce sus efectos a través de varios objetivos y vías moleculares. Inhibe la actividad de las enzimas involucradas en la inflamación, como las citoquinas y las prostaglandinas, lo que reduce la inflamación en el cuerpo . La hesperidina también tiene propiedades antioxidantes, que ayudan a eliminar los radicales libres y proteger las células del daño oxidativo .

Análisis Bioquímico

Biochemical Properties

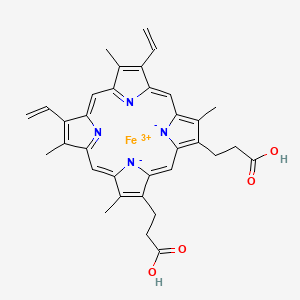

Hesperidin interacts with various enzymes, proteins, and other biomolecules. It is believed to play a role in plant defense . This compound exhibits antioxidant capacity and endothelial protection against reactive oxygen species in spontaneously hypertensive rats, and improves hyperlipidemia and hyperglycemia in diabetic rats .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has been reported to improve the senescence of cells, the survival of cells, the activity of mitochondria, and the kinetics of proliferation . This compound also significantly improved the antioxidant capacity of C2C12 cells exposed to H2O2 by suppressing cellular reactive oxygen species production and increasing glutathione level .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and it reduces microsomal triglyceride transfer protein (MTP) activity . This compound also seems to upregulate the LDL receptor .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The mouse control lens was significantly toughened compared to both the 1% and 2% this compound mouse lens treatments . The antioxidant levels in the lens and plasma decreased with age; however, this decrease could be nullified with either 1% or 2% this compound treatment in a concentration- and exposure time-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The supplemental dose of this compound used in most studies is 500 mg/day for humans, given orally as preventive treatment against oxidative stress and associated disorders .

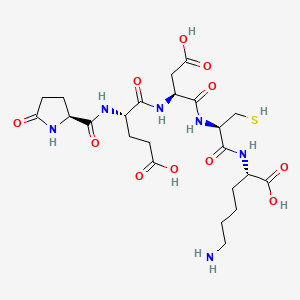

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase II metabolism primarily through glucuronidation and sulfonation pathways in humans . Glucuronidation of this compound occurs at positions 7 and 3’, with UGT1A9, UGT1A1, UGT1A7, UGT1A8, and UGT1A3 being the major enzymes involved in this process .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is efficiently absorbed from the intestine, whereas this compound is poorly transported via the paracellular pathway and its transport is highly dependent on conversion to hesperetin via the hydrolytic action of microflora .

Subcellular Localization

It is known that when taken orally, this compound is hydrolyzed by the gut flora and then absorbed in the colon .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La hesperidina se puede extraer de las cáscaras de cítricos utilizando varios métodos. Un método común implica el uso de metanol para la extracción, seguido de cristalización en agua con la adición de diclorometano. Este método produce una alta pureza de hesperidina . Otro método implica la hidrólisis enzimática de la hesperidina para producir hesperetina, que luego se puede modificar aún más .

Métodos de producción industrial: En la producción industrial de hesperidina, se procesan grandes cantidades de cítricos, y las cáscaras se utilizan como fuente de hesperidina. El proceso de extracción generalmente implica el uso de solventes como metanol o etanol, seguido de pasos de purificación para obtener hesperidina de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La hesperidina sufre varias reacciones químicas, incluida la oxidación, la reducción y la hidrólisis. Por ejemplo, la hesperidina se puede hidrolizar para producir hesperetina y rutina . También puede sufrir oxidación para formar diosmetina, un flavonoide valioso con varias propiedades farmacológicas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran hesperidina incluyen metanol, diclorometano y enzimas para la hidrólisis. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para garantizar altos rendimientos y pureza de los productos .

Productos principales formados: Los principales productos formados a partir de las reacciones que involucran hesperidina incluyen hesperetina, rutina y diosmetina. Estos productos tienen diversas actividades biológicas y se utilizan en diferentes aplicaciones .

Aplicaciones Científicas De Investigación

La hesperidina tiene una amplia gama de aplicaciones de investigación científica. En química, se estudia por sus propiedades antioxidantes y antiinflamatorias. En biología y medicina, la hesperidina se investiga por sus posibles efectos terapéuticos en diversas enfermedades, incluidas las enfermedades cardiovasculares, la diabetes y el cáncer . También se utiliza en la industria cosmética por sus efectos beneficiosos sobre la salud de la piel .

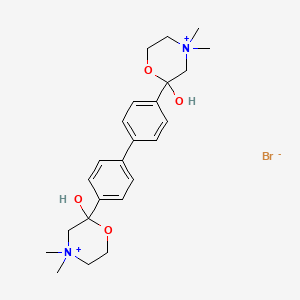

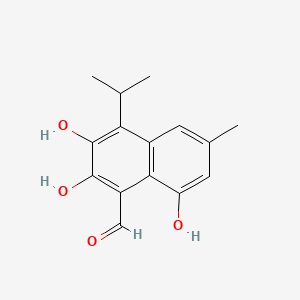

Comparación Con Compuestos Similares

La hesperidina a menudo se compara con otros flavonoides como la hesperetina y la hesperidina glucósido. La hesperetina, la forma aglicona de la hesperidina, tiene una mayor actividad biológica debido a su mejor solubilidad y absorción . La hesperidina glucósido, por otro lado, tiene una mayor solubilidad en comparación con la hesperidina, lo que la hace más efectiva en ciertas aplicaciones . Otros compuestos similares incluyen la diosmina, que se deriva de la hesperidina y tiene propiedades farmacológicas similares .

Compuestos similares

- Hesperetina

- Hesperidina glucósido

- Diosmina

La hesperidina destaca por su combinación única de propiedades antioxidantes, antiinflamatorias y antimicrobianas, lo que la convierte en un compuesto valioso en diversas aplicaciones científicas e industriales .

Propiedades

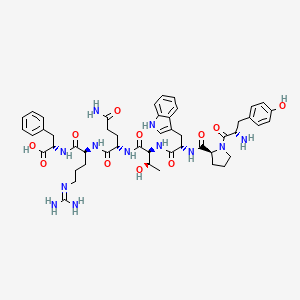

IUPAC Name |

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQPHWDTPGMPEX-QJBIFVCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044328 | |

| Record name | Hesperidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-26-3 | |

| Record name | Hesperidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hesperidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hesperidin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hesperidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hesperidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HESPERIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E750O06Y6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]naphthalene-2-carboxamide](/img/structure/B1673058.png)

![(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B1673067.png)